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Compound of Interest

Compound Name:
N-Boc-1-pivaloyl-D-erythro-

sphingosine

Cat. No.: B14811759 Get Quote

D-erythro-sphingosine, a fundamental constituent of sphingolipids, plays a pivotal role in

numerous cellular processes, including signal transduction, cell proliferation, and apoptosis. Its

complex structure, featuring two stereocenters and a trans double bond, has made it a

challenging target for organic chemists. This guide provides a comparative overview of the

major synthetic strategies developed to access this important molecule, with a focus on

experimental data and detailed methodologies for researchers, scientists, and drug

development professionals.

Synthesis from Chiral Pool Precursors
A prevalent strategy for the synthesis of D-erythro-sphingosine involves the use of readily

available chiral molecules as starting materials. This approach leverages the existing

stereochemistry of the starting material to control the stereochemistry of the final product.

From L-Serine
The use of L-serine as a chiral precursor is one of the most established and widely employed

methods for D-erythro-sphingosine synthesis. The general strategy involves the protection of

the amino and carboxyl groups of L-serine, followed by the introduction of the C15 alkyl chain.

A common approach involves the conversion of N-Boc-L-serine methyl ester to the

corresponding Garner's aldehyde. This aldehyde then undergoes a Wittig-type reaction to
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introduce the long alkyl chain, followed by reduction and deprotection steps to yield D-erythro-

sphingosine.

Experimental Protocol: Synthesis from Garner's Aldehyde

A solution of the phosphonium salt (e.g., (E)-tetradec-1-en-1-yl)triphenylphosphonium bromide)

in THF is treated with a strong base such as n-butyllithium at low temperature (-78 °C) to

generate the corresponding ylide. To this solution is added Garner's aldehyde, and the reaction

is allowed to warm to room temperature. After an aqueous workup and purification by column

chromatography, the coupled product is obtained. Subsequent reduction of the carbonyl group,

often achieved using a reducing agent like sodium borohydride, followed by acidic deprotection

of the Boc and isopropylidene groups, affords D-erythro-sphingosine.

dot digraph "Synthesis_from_L_Serine" { graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge

[arrowsize=0.7];

"L-Serine" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Protected_L-Serine" [label="Protected

L-Serine\n(N-Boc, O-isopropylidene)", fillcolor="#F1F3F4", fontcolor="#202124"];

"Garners_Aldehyde" [label="Garner's Aldehyde", fillcolor="#FBBC05", fontcolor="#202124"];

"Coupled_Product" [label="Coupled Product", fillcolor="#F1F3F4", fontcolor="#202124"];

"Reduced_Product" [label="Reduced Product", fillcolor="#F1F3F4", fontcolor="#202124"]; "D-

erythro-Sphingosine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"L-Serine" -> "Protected_L-Serine" [label="Protection"]; "Protected_L-Serine" ->

"Garners_Aldehyde" [label="Reduction"]; "Garners_Aldehyde" -> "Coupled_Product"

[label="Wittig Reaction\n(C15 Alkyl Chain)"]; "Coupled_Product" -> "Reduced_Product"

[label="Reduction"]; "Reduced_Product" -> "D-erythro-Sphingosine" [label="Deprotection"]; }

digraph "Synthesis_from_L_Serine" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node

[shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge

[arrowsize=0.7];

"L-Serine" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Protected_L-Serine" [label="Protected

L-Serine\n(N-Boc, O-isopropylidene)", fillcolor="#F1F3F4", fontcolor="#202124"];

"Garners_Aldehyde" [label="Garner's Aldehyde", fillcolor="#FBBC05", fontcolor="#202124"];

"Coupled_Product" [label="Coupled Product", fillcolor="#F1F3F4", fontcolor="#202124"];
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"Reduced_Product" [label="Reduced Product", fillcolor="#F1F3F4", fontcolor="#202124"]; "D-

erythro-Sphingosine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"L-Serine" -> "Protected_L-Serine" [label="Protection"]; "Protected_L-Serine" ->

"Garners_Aldehyde" [label="Reduction"]; "Garners_Aldehyde" -> "Coupled_Product"

[label="Wittig Reaction\n(C15 Alkyl Chain)"]; "Coupled_Product" -> "Reduced_Product"

[label="Reduction"]; "Reduced_Product" -> "D-erythro-Sphingosine" [label="Deprotection"]; }

Caption: Synthetic pathway of D-erythro-sphingosine starting from L-Serine.

From Carbohydrates
Carbohydrates, such as D-glucose and D-lyxose, offer a rich source of stereocenters and are

attractive starting materials for the synthesis of sphingosine. These routes typically involve the

selective manipulation of the hydroxyl groups and the introduction of the amino and alkyl

functionalities.

One notable example is the synthesis from D-glucose. This approach often begins with the

protection of the hydroxyl groups, followed by the opening of the pyranose ring and subsequent

functional group transformations to install the required amino group and the long alkyl chain.

Asymmetric Synthesis
Asymmetric synthesis routes aim to create the chiral centers of D-erythro-sphingosine from

achiral or prochiral starting materials using chiral catalysts or auxiliaries. These methods offer

the potential for high enantioselectivity and are not reliant on the availability of chiral starting

materials.

Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a powerful tool for the enantioselective synthesis of

epoxides, which can serve as key intermediates in the synthesis of D-erythro-sphingosine. The

strategy involves the epoxidation of an allylic alcohol, followed by regioselective opening of the

epoxide to introduce the amino group.

Experimental Protocol: Sharpless Asymmetric Epoxidation
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To a solution of the allylic alcohol in a suitable solvent such as dichloromethane, cooled to -20

°C, is added titanium(IV) isopropoxide and a chiral diethyl tartrate ligand (either (+)-DET or (-)-

DET to control the stereochemistry). Tert-butyl hydroperoxide is then added dropwise, and the

reaction is stirred at low temperature until completion. The resulting epoxide can be isolated

and purified before proceeding to the next step, which typically involves nucleophilic opening

with an amine source.

dot digraph "Asymmetric_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho,

nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=12,

margin="0.2,0.1"]; edge [arrowsize=0.7];

"Achiral_Precursor" [label="Achiral/Prochiral\nStarting Material", fillcolor="#F1F3F4",

fontcolor="#202124"]; "Asymmetric_Reaction" [label="Asymmetric Reaction\n(e.g., Sharpless

Epoxidation)", fillcolor="#FBBC05", fontcolor="#202124"]; "Chiral_Intermediate" [label="Chiral

Intermediate\n(e.g., Epoxide)", fillcolor="#F1F3F4", fontcolor="#202124"];

"Functional_Group_Manipulation" [label="Functional Group\nManipulation",

fillcolor="#F1F3F4", fontcolor="#202124"]; "D-erythro-Sphingosine" [fillcolor="#34A853",

fontcolor="#FFFFFF"];

"Achiral_Precursor" -> "Asymmetric_Reaction" [label="Chiral Catalyst\nor Auxiliary"];

"Asymmetric_Reaction" -> "Chiral_Intermediate"; "Chiral_Intermediate" ->

"Functional_Group_Manipulation" [label="Introduction of\nAmino and Alkyl Groups"];

"Functional_Group_Manipulation" -> "D-erythro-Sphingosine"; } digraph

"Asymmetric_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node

[shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge

[arrowsize=0.7];

"Achiral_Precursor" [label="Achiral/Prochiral\nStarting Material", fillcolor="#F1F3F4",

fontcolor="#202124"]; "Asymmetric_Reaction" [label="Asymmetric Reaction\n(e.g., Sharpless

Epoxidation)", fillcolor="#FBBC05", fontcolor="#202124"]; "Chiral_Intermediate" [label="Chiral

Intermediate\n(e.g., Epoxide)", fillcolor="#F1F3F4", fontcolor="#202124"];

"Functional_Group_Manipulation" [label="Functional Group\nManipulation",

fillcolor="#F1F3F4", fontcolor="#202124"]; "D-erythro-Sphingosine" [fillcolor="#34A853",

fontcolor="#FFFFFF"];
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"Achiral_Precursor" -> "Asymmetric_Reaction" [label="Chiral Catalyst\nor Auxiliary"];

"Asymmetric_Reaction" -> "Chiral_Intermediate"; "Chiral_Intermediate" ->

"Functional_Group_Manipulation" [label="Introduction of\nAmino and Alkyl Groups"];

"Functional_Group_Manipulation" -> "D-erythro-Sphingosine"; } Caption: General workflow for

the asymmetric synthesis of D-erythro-sphingosine.

Comparison of Synthetic Routes
The choice of a synthetic route to D-erythro-sphingosine depends on several factors, including

the desired scale of the synthesis, the availability of starting materials, and the required

stereochemical purity. The following table provides a summary of the key quantitative data for

the different synthetic strategies.

Synthetic
Route

Starting
Material

Key
Reactions

Overall
Yield (%)

Number of
Steps

Stereoselec
tivity (dr)

From L-

Serine
L-Serine

Garner's

Aldehyde

formation,

Wittig

Reaction

15-25 8-12 >95:5

From D-

Glucose
D-Glucose

Ring opening,

Grignard

reaction

10-20 10-15 >98:2

Asymmetric

Epoxidation
Allylic Alcohol

Sharpless

Epoxidation,

Epoxide

opening

20-30 6-10 >99:1 (ee)

Conclusion
Significant progress has been made in the development of synthetic routes to D-erythro-

sphingosine. The choice of the optimal synthetic strategy is contingent upon the specific

requirements of the research or application. Syntheses from chiral pool precursors, particularly

L-serine, are well-established and reliable for producing gram quantities of the target molecule.

Asymmetric synthesis routes, while potentially more elegant and efficient, may require more
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specialized reagents and optimization. The continued development of novel synthetic

methodologies will undoubtedly lead to even more efficient and versatile approaches for the

synthesis of D-erythro-sphingosine and its analogues, facilitating further research into their

biological functions.

To cite this document: BenchChem. [A Comparative Guide to the Synthetic Routes of D-
erythro-sphingosine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14811759#literature-review-of-synthetic-routes-to-d-
erythro-sphingosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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